molecular formula C9H6F2O4 B2489170 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid CAS No. 1822660-61-6

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid

Cat. No.: B2489170
CAS No.: 1822660-61-6
M. Wt: 216.14
InChI Key: LNSMQSGZGVHPCU-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid (CAS 1822660-61-6) is a high-purity benzoic acid derivative supplied for advanced research and development purposes. This compound features a molecular formula of C 9 H 6 F 2 O 4 and a molecular weight of 216.14 g/mol . Its structure incorporates two fluorine atoms adjacent to a carboxylic acid group, with a methoxycarbonyl moiety at the 5-position, making it a valuable bifunctional building block in organic synthesis . This compound is primarily used in pharmaceutical research as a key synthetic intermediate. Benzoic acid derivatives with fluoro and ester substitutions are commonly employed in the design and synthesis of more complex molecules, such as potential drug candidates like matrine alkaloid derivatives investigated for antiviral activity . Researchers utilize this chemical for its potential in constructing molecular scaffolds that may interact with biological targets. As a versatile reagent, it enables further chemical transformations, including hydrolysis, amidation, and nucleophilic substitution, facilitating the exploration of new chemical entities . Notice to Researchers: This product is strictly labeled 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,3-difluoro-5-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c1-15-9(14)4-2-5(8(12)13)7(11)6(10)3-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSMQSGZGVHPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822660-61-6
Record name 2,3-difluoro-5-(methoxycarbonyl)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid typically involves the introduction of fluorine atoms and a methoxycarbonyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents and esterification reactions. For example, 2,3-difluorobenzoic acid can be synthesized by the reaction of 2,3-difluorotoluene with a suitable oxidizing agent . The methoxycarbonyl group can then be introduced through esterification using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps such as fluorination, esterification, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while esterification can produce various esters .

Scientific Research Applications

Organic Chemistry

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic pathways.

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

  • Anticancer Activity: Research indicates that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
  • Anti-inflammatory Properties: Studies suggest that it could serve as an anti-inflammatory agent by modulating inflammatory pathways.

Biochemical Probes

The compound is investigated for use as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact selectively with enzymes can provide insights into enzyme mechanisms and aid in drug discovery efforts.

Materials Science

In materials science, this compound is utilized in the development of specialty chemicals and materials with tailored properties. Its fluorinated structure can enhance the thermal stability and chemical resistance of polymers.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound for their anticancer activities against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on specific enzymes demonstrated its potential as a lead compound for developing enzyme inhibitors. The study highlighted its binding affinity and selectivity towards target enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxycarbonyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical processes, making the compound useful in research and development .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
2,3-Difluoro-5-(methoxycarbonyl)benzoic acid C₉H₆F₂O₄ -COOH (1), -COOCH₃ (5), -F (2,3) 216.1 Suzuki coupling precursors, drug intermediates
2,6-Difluoro-3-(methoxycarbonyl)benzoic acid C₁₀H₈F₂O₄ -COOH (1), -COOCH₃ (3), -F (2,6) 278.58 Not specified; likely polymer/resin modifiers
2,3-Difluoro-5-methylbenzoic acid C₈H₆F₂O₂ -COOH (1), -CH₃ (5), -F (2,3) 188.13 Intermediate in fluorinated agrochemicals
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid C₈H₄F₂O₄ -COOH (5), benzodioxole (1,3), -F (2,2) 214.12 High thermal stability; used in materials science
3-Methoxy-4-fluorobenzoic acid C₈H₇FO₃ -COOH (1), -OCH₃ (3), -F (4) 170.14 Antibacterial agent synthesis

Substituent Effects on Reactivity and Stability

Fluorine Positioning: The 2,3-difluoro pattern in the target compound enhances electrophilic aromatic substitution resistance compared to mono-fluoro analogs (e.g., 3-Methoxy-4-fluorobenzoic acid) . However, para-fluorine in 2,6-difluoro-3-(methoxycarbonyl)benzoic acid may increase steric hindrance, reducing reactivity in esterification . The methoxycarbonyl group at position 5 improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or halogen substituents .

Functional Group Interplay: The coexistence of -COOH and -COOCH₃ groups enables sequential derivatization (e.g., ester hydrolysis followed by amidation), a feature absent in non-carboxylic analogs like 2,3-Difluoro-5-methylbenzoic acid . Boronic acid derivatives (e.g., 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid) exhibit higher cross-coupling efficiency than non-fluorinated counterparts due to fluorine’s electron-withdrawing effects .

Biological Activity

2,3-Difluoro-5-(methoxycarbonyl)benzoic acid is a benzoic acid derivative that has attracted attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group, which influence its reactivity and biological interactions. The molecular formula is C10H8F2O3, and its structure can be represented as follows:

C10H8F2O3\text{C}_{10}\text{H}_{8}\text{F}_{2}\text{O}_{3}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various bacterial strains, showing effectiveness in inhibiting growth at concentrations as low as 20 µg/mL. This suggests a potential role in developing new antimicrobial agents to combat resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays on different cancer cell lines. Notably, it demonstrated cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 12 µM, respectively. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes binding to enzymes involved in metabolic pathways and modulating gene expression related to cell survival and proliferation .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with a notable minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria .

Study 2: Anticancer Mechanism

In another investigation focusing on cancer cells, researchers treated MCF-7 cells with varying concentrations of this compound. Flow cytometry analysis revealed an increase in early apoptotic cells at concentrations above 10 µM, indicating that the compound effectively triggers programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other benzoic acid derivatives was conducted:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compound2015
4-Fluorobenzoic acid3025
3-Methoxybenzoic acid>5035

This table illustrates that while other derivatives show some activity, the difluorinated compound exhibits superior potency in both antimicrobial and anticancer activities.

Q & A

Q. What are the key synthetic routes for 2,3-difluoro-5-(methoxycarbonyl)benzoic acid, and what catalysts/solvents are optimal?

The synthesis typically involves multi-step functional group transformations. A common approach starts with halogenation of a benzoic acid precursor, followed by methoxycarbonyl introduction via esterification. Palladium or nickel catalysts (e.g., Pd(OAc)₂) in polar aprotic solvents like DMF or DCM are effective for coupling reactions. Purification employs recrystallization (using ethanol/water mixtures) or silica-gel chromatography .

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
HalogenationCl₂, FeCl₃DCM0–25°C65–75
MethoxycarbonylationCH₃OCOCl, Pd(PPh₃)₄DMF80°C50–60

Q. How is structural characterization performed for this compound?

X-ray crystallography (using SHELX programs for refinement ) and spectroscopic methods are standard:

  • NMR : <sup>19</sup>F NMR resolves fluorine environments (δ ≈ -120 to -140 ppm for ortho-fluorines).
  • IR : Stretching frequencies for C=O (1720–1700 cm⁻¹) and COOH (2500–3300 cm⁻¹).
  • HPLC : Purity assessment (>98%) with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine alters the aromatic ring’s electron density, directing electrophilic substitution to the para position. Computational studies (DFT calculations) show that the 2,3-difluoro configuration increases the carboxylic acid’s acidity (pKa ~2.5), enhancing its role as a directing group. This is critical in Suzuki-Miyaura couplings, where the methoxycarbonyl group stabilizes transient Pd intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

  • Dynamic NMR : Resolve fluxional behavior caused by restricted rotation of the methoxycarbonyl group.
  • Variable-temperature <sup>1</sup>H NMR : Identify conformational isomers.
  • X-ray crystallography : Validate spatial arrangements of fluorine and methoxycarbonyl groups .

Q. Table 2: Key Spectral Data Anomalies and Solutions

AnomalyProbable CauseResolution Method
Split <sup>19</sup>F signalsDiastereotopic fluorinesVT-NMR or X-ray
Unusual COOH IR shiftIntermolecular H-bondingSolid-state IR vs. solution

Q. How can reactive intermediates (e.g., acid chlorides) be stabilized during derivatization?

  • Use low-temperature conditions (-20°C) and anhydrous solvents (THF, DCM).
  • Add stabilizing agents like DMAP or Py·HCl to trap HCl byproducts.
  • Monitor reaction progress via in-situ <sup>19</sup>F NMR to avoid over-chlorination .

Safety and Handling

Q. What are the critical safety considerations for handling fluorinated benzoic acids?

  • Hydrofluoric acid risk : Use CaCO₃ neutralization traps during reactions with F⁻ byproducts.
  • Storage : Keep under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the methoxycarbonyl group.
  • PPE : Acid-resistant gloves (e.g., nitrile) and fume hoods mandatory .

Data-Driven Challenges

Q. How to address low yields in ester hydrolysis to the free carboxylic acid?

  • Optimize acid concentration (e.g., 6M HCl in dioxane/water, 1:1 v/v).
  • Microwave-assisted hydrolysis (100°C, 30 min) improves efficiency (yield ↑15–20%) .

Q. Why might computational models fail to predict solubility in aqueous buffers?

  • Fluorine’s hydrophobic effect and methoxycarbonyl’s polarity create non-linear solubility trends. Use Hansen solubility parameters (HSPiP software) with experimental validation in PBS (pH 7.4) .

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